Aminopyrine
Overview
Description
Aminophenazone, also known as aminopyrine or amidopyrine, is a non-narcotic analgesic substance. It belongs to the pyrazolone class and is a derivative of phenazone. Aminophenazone exhibits analgesic, anti-inflammatory, and antipyretic properties. Despite its effectiveness, its use has been limited due to the risk of severe side effects, including agranulocytosis .
Mechanism of Action
- Aminophenazone is a pyrazolone derivative with analgesic, anti-inflammatory, and antipyretic properties .
- By inhibiting COX enzymes, it reduces the conversion of arachidonic acid to prostaglandins, which play a crucial role in pain and inflammation .
- Metabolism : The liver metabolizes aminophenazone, and it is exhaled as 13CO2 in breath tests to assess cytochrome P-450 metabolic activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Aminophenazone plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to inhibit the enzyme cyclooxygenase (COX), which is crucial in the biosynthesis of prostaglandins. By inhibiting COX, aminophenazone reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects . Additionally, aminophenazone interacts with cytochrome P-450 enzymes in the liver, which are involved in its metabolism .
Cellular Effects
Aminophenazone affects various types of cells and cellular processes. It influences cell function by inhibiting the production of prostaglandins, which play a role in inflammation and pain signaling pathways . This inhibition can lead to reduced inflammation and pain. Aminophenazone also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, it impacts cellular metabolism by interacting with cytochrome P-450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Molecular Mechanism
The molecular mechanism of aminophenazone involves its binding interactions with biomolecules and enzyme inhibition. Aminophenazone binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of prostaglandins . This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, aminophenazone undergoes N-demethylation by cytochrome P-450 enzymes in the liver, resulting in the formation of active metabolites . These metabolites further contribute to its pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aminophenazone change over time due to its stability and degradation. Aminophenazone is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to aminophenazone can result in changes in cellular function, including alterations in gene expression and enzyme activity . These changes can impact the overall pharmacological effects of the compound.
Dosage Effects in Animal Models
The effects of aminophenazone vary with different dosages in animal models. At low doses, aminophenazone exhibits analgesic and anti-inflammatory effects without significant adverse effects . At high doses, it can cause toxic effects, including agranulocytosis, liver damage, and central nervous system stimulation . Threshold effects have been observed, where the beneficial effects of aminophenazone are outweighed by its toxic effects at higher doses .
Metabolic Pathways
Aminophenazone is involved in several metabolic pathways, primarily in the liver. It undergoes N-demethylation by cytochrome P-450 enzymes, resulting in the formation of active metabolites . These metabolites are further metabolized and excreted from the body. Aminophenazone also affects metabolic flux by modulating the activity of enzymes involved in drug metabolism . This can lead to changes in the levels of various metabolites and impact the overall metabolic profile.
Transport and Distribution
Aminophenazone is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and enter cells, where it interacts with intracellular targets . Aminophenazone is also distributed throughout the body, with higher concentrations observed in the liver and kidneys . Transporters and binding proteins play a role in its distribution and localization within tissues .
Subcellular Localization
The subcellular localization of aminophenazone is primarily in the cytoplasm and nucleus of cells . It can interact with various intracellular targets, including enzymes and transcription factors, to exert its pharmacological effects . Aminophenazone does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminophenazone is synthesized through the reaction of phenazone with dimethylamine. The process involves the methylation of phenazone to produce aminophenazone. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of aminophenazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce aminophenazone in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Aminophenazone undergoes various chemical reactions, including:
Oxidation: Aminophenazone can be oxidized to form quinoneimine derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: Aminophenazone can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Quinoneimine derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Aminophenazone has been utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays to measure enzyme activity and metabolic functions.
Medicine: Historically used as an analgesic and antipyretic agent. It has also been used in liver function tests to measure cytochrome P-450 metabolic activity.
Industry: Utilized in the production of dyes and other chemical intermediates .
Comparison with Similar Compounds
Phenazone: A parent compound of aminophenazone with similar analgesic and antipyretic properties.
Propyphenazone: A safer alternative to aminophenazone with reduced risk of agranulocytosis.
Metamizole: Another pyrazolone derivative with analgesic and antipyretic properties but with a different safety profile
Uniqueness of Aminophenazone: Aminophenazone is unique due to its potent analgesic and antipyretic effects. its use is limited by the risk of severe side effects, particularly agranulocytosis. This has led to the development and preference for safer alternatives such as propyphenazone .
Properties
IUPAC Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMXTBMQSGEXHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 4-DIMETHYLAMINOANTIPYRINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020504 | |
Record name | 4-Dimethylaminoantipyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Small colorless crystals or white crystalline powder. Aqueous solution slightly alkaline to litmus. pH (5% water solution) 7.5-9. Odorless. Slightly bitter taste. (NTP, 1992), Solid | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 4-DIMETHYLAMINOANTIPYRINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Aminophenazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), IN PRESENCE OF WATER, READILY ATTACKED BY MILD OXIDIZING AGENTS; ADDITION OF SODIUM BENZOATE TO WATER INCR SOLUBILITY, 1 G SOL IN 1.5 ML ALC, 12 ML BENZENE, 1 ML CHLOROFORM, 13 ML ETHER, 18 ML WATER, SOL IN PETROLEUM ETHER, 2.25e+01 g/L | |
Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |
Record name | 4-DIMETHYLAMINOANTIPYRINE | |
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Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |
Record name | Aminophenazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01424 | |
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Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |
Record name | AMINOPYRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |
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Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-126 | |
Record name | Aminophenazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Aminophenazone is metabolized very slowly by normal newborn babies. In older infants, a higher amount of exhaled 13-CO2 is observed., VET: AMIDOPYRINE IS KNOWN TO CAUSE AGRANULOCYTOSIS IN MAN, BUT IT HAS BEEN FOUND IMPOSSIBLE TO REPRODUCE THIS EFFECT IN THE DOG & OTHER LABORATORY ANIMALS. | |
Details | Clarke, M. L., D. G. Harvey and D. J. Humphreys. Veterinary Toxicology. 2nd ed. London: Bailliere Tindall, 1981., p. 93 | |
Record name | Aminophenazone | |
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URL | https://www.drugbank.ca/drugs/DB01424 | |
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Details | Clarke, M. L., D. G. Harvey and D. J. Humphreys. Veterinary Toxicology. 2nd ed. London: Bailliere Tindall, 1981., p. 93 | |
Record name | AMINOPYRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |
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Color/Form |
LEAFLETS FROM LIGROIN, COLORLESS LEAFLETS, PRISM OR PLATELETS FROM PETROLEUM ETHER OR ETHYL ACETATE | |
CAS No. |
58-15-1, 83-07-8 | |
Record name | 4-DIMETHYLAMINOANTIPYRINE | |
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Record name | Aminopyrine | |
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Record name | Aminopyrine [JAN:NF] | |
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Record name | Aminophenazone | |
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Record name | 3H-Pyrazol-3-one, 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl- | |
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Record name | 4-Dimethylaminoantipyrine | |
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Record name | Aminophenazone | |
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Record name | AMINOPHENAZONE | |
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Record name | AMINOPYRINE | |
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Record name | Aminophenazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
225 to 228 °F (NTP, 1992), 107-109 °C, 134.5 °C | |
Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |
Record name | 4-DIMETHYLAMINOANTIPYRINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20225 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Aminophenazone | |
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URL | https://www.drugbank.ca/drugs/DB01424 | |
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Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |
Record name | AMINOPYRINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2135 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 77 | |
Record name | Aminophenazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015493 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aminophenazone?
A1: While Aminophenazone possesses analgesic, antipyretic, and anti-inflammatory properties, its precise mechanism of action remains incompletely understood. Research suggests that it primarily acts by inhibiting prostaglandin synthesis [, ], likely by interfering with the cyclooxygenase enzyme system, although the specific interactions are not fully characterized.
Q2: Does Aminophenazone affect leukotriene production?
A2: Studies on mouse peritoneal macrophages indicate that Aminophenazone, along with its structural analogs like 4-methylaminophenazone, can increase leukotriene C4 production while inhibiting prostaglandin release. This suggests a potential influence on the arachidonic acid metabolism pathway beyond cyclooxygenase inhibition [].
Q3: What is the molecular formula and weight of Aminophenazone?
A3: Aminophenazone has the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol.
Q4: What spectroscopic techniques are useful for characterizing Aminophenazone and its degradation products?
A4: Mass spectrometry (EI) is valuable for identifying Aminophenazone and its analogs based on their fragmentation patterns. The technique has helped elucidate fragmentation mechanisms and establish correlations between ion intensities and substituents at the C-4 position []. Additionally, thin-layer chromatography (TLC) coupled with ferric chloride/potassium hexacyanoferrate(III) staining enables the separation and detection of Aminophenazone and its degradation products, 4-methylaminophenazone and 4-aminophenazone [].
Q5: Is Aminophenazone stable in aqueous solutions?
A5: Aminophenazone undergoes decomposition in aqueous solutions. Studies using model oxidation reactions have provided insights into its degradation mechanism [].
Q6: Does Aminophenazone interact with other drugs commonly formulated in pharmaceutical preparations?
A6: Yes, research indicates that Aminophenazone can interact with other pharmaceutical compounds. For example, in divided powders containing both Aminophenazone and acetylsalicylic acid, a small degree of acetylsalicylic acid decomposition into salicylic acid has been observed, though it remained below 0.8% even after ten weeks of storage [].
Q7: Does Aminophenazone exhibit any catalytic properties?
A7: There is no evidence in the provided research to suggest that Aminophenazone possesses catalytic properties. Its applications primarily focus on its analgesic, antipyretic, and anti-inflammatory activities.
Q8: Have computational methods been used to study Aminophenazone?
A8: While the provided research doesn't delve into computational studies on Aminophenazone, it highlights the use of the Hammett relationship to correlate mass spectral data with substituent effects []. This suggests the potential applicability of computational chemistry approaches like Quantitative Structure-Activity Relationship (QSAR) modeling for understanding its properties and designing analogs.
Q9: How do structural modifications of Aminophenazone affect its activity?
A9: The presence and nature of substituents on the pyrazolone ring significantly impact the pharmacological activity of Aminophenazone and its analogs. For instance, the addition of a methanesulfonate group at the N-4 position of Aminophenazone yields Metamizole, which retains analgesic and antipyretic properties []. Additionally, studies on the photochemical decomposition of phenazone derivatives revealed that substituents at the C-4 position influence their stability [], suggesting an impact on their pharmacokinetic profiles.
Q10: What factors influence the release of Aminophenazone from suppositories?
A10: The release of Aminophenazone from suppositories depends on the base used in their formulation. Its release is influenced by factors like the "affinity" of the drug to the base, determined by lipid/water partition coefficients, and the presence of components like polyethylene glycols, which can enhance drug solubility [].
Q11: How is Aminophenazone metabolized in the body?
A11: Aminophenazone undergoes metabolism in the liver, with N-demethylation being a significant metabolic pathway. This process contributes to the formation of metabolites like 4-methylaminophenazone and 4-aminophenazone [, ]. Understanding its metabolic fate is crucial for assessing its efficacy and potential interactions with other drugs.
Q12: Does Aminophenazone affect liver function?
A12: Studies in rats indicate that chronic administration of Aminophenazone can induce alterations in liver function, as evidenced by changes in the serum concentrations of proteins like transferrin, alpha-2-acute phase protein, and very low-density lipoprotein (VLDL). These findings underscore the importance of monitoring liver function in patients receiving Aminophenazone therapy [].
Q13: How do plasma levels of Aminophenazone compare to those of its metabolites after administration?
A13: Aminophenazone is metabolized into various compounds, including 4-methylaminophenazone and 4-aminophenazone. Quantitative thin-layer chromatography has been successfully employed to simultaneously measure the concentrations of Aminophenazone and these metabolites in plasma, providing insights into their pharmacokinetic profiles [].
Q14: Does Aminophenazone interact with other drugs during metabolism?
A14: Yes, studies have shown that Aminophenazone can inhibit the metabolism of other drugs, such as hexobarbital, indicating potential drug-drug interactions []. This inhibition is attributed to the induction of liver enzymes responsible for drug metabolism, potentially leading to increased levels and prolonged effects of co-administered medications.
Q15: Has Aminophenazone's analgesic efficacy been evaluated in animal models?
A15: Yes, Aminophenazone's analgesic properties have been extensively studied in various animal models, including the writhing syndrome, hot-plate test, and tail-flick latency tests in rodents [, , ]. These studies provide valuable insights into its pain-relieving effects and its potential for managing different types of pain.
Q16: Has the effectiveness of Aminophenazone been compared to other analgesics?
A16: Studies have directly compared the analgesic efficacy of Aminophenazone with other commonly used analgesics. For instance, in rodent models, Aminophenazone demonstrated comparable efficacy to aminophenazone, surpassing the effects of acetylsalicylic acid and phenacetin []. This comparative data aids in understanding its relative potency and potential advantages or limitations.
Q17: What are the known toxicities associated with Aminophenazone?
A17: Aminophenazone has been associated with severe adverse effects, notably agranulocytosis and other blood dyscrasias, leading to restrictions and bans in some countries [, ]. While it remains available in specific regions, its use necessitates careful consideration of the benefit-risk profile, particularly given the availability of safer alternative analgesics.
Q18: Are there any concerns regarding the long-term use of Aminophenazone?
A18: The potential long-term effects of Aminophenazone remain a subject of ongoing research. Studies suggest that chronic use might be associated with an increased risk of uroepithelial tumors, particularly when combined with other analgesics []. Further investigation is crucial to comprehensively evaluate its long-term safety profile.
Q19: What analytical techniques are commonly employed for quantifying Aminophenazone in pharmaceutical formulations?
A19: Several analytical methods have been developed and validated for the accurate quantification of Aminophenazone in various matrices. High-performance liquid chromatography (HPLC) coupled with UV detection is frequently employed due to its sensitivity, accuracy, and ability to separate and quantify Aminophenazone and other components in pharmaceutical preparations [, , , ]. Additionally, gas chromatography (GC) with flame ionization detection (FID) offers a viable alternative for simultaneous determination of multiple components in complex mixtures, demonstrating good precision and accuracy [].
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